2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)a cetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative characterized by a thioether linkage at the triazole’s 3-position. The triazole core is substituted with a 4-amino group at position 4 and a 4-methylphenyl group at position 4. The acetamide moiety is attached to a 3,5-dichlorophenyl ring, which introduces electron-withdrawing chlorine atoms in the meta positions of the aromatic ring. The 3,5-dichlorophenyl group enhances lipophilicity, while the methylphenyl substituent may modulate steric and electronic interactions in biological systems .
Properties
Molecular Formula |
C17H15Cl2N5OS |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-10-2-4-11(5-3-10)16-22-23-17(24(16)20)26-9-15(25)21-14-7-12(18)6-13(19)8-14/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
LGYJGZSCNGYLBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of Potassium Dithiocarbazate Intermediates
Hydrazide precursors (e.g., 4-methylphenylacetic hydrazide) react with carbon disulfide in alkaline ethanol to form potassium dithiocarbazates.
Reaction conditions :
-
Hydrazide (0.10 mol), CS₂ (0.15 mol), KOH (0.15 mol) in ethanol (200 mL).
Thiosemicarbazide Formation
Dithiocarbazates react with aryl isothiocyanates to form 1,4-disubstituted thiosemicarbazides.
General procedure :
Cyclization to Triazole-Thiols
Thiosemicarbazides undergo alkaline cyclization to form triazole-thiols.
Optimized conditions :
-
Thiosemicarbazide (1 mmol) + NaOH (1 mmol, 2N solution).
Preparation of the Acetamide Moiety
The 3,5-dichlorophenyl acetamide fragment is synthesized via nucleophilic acyl substitution.
Chloroacetylation of 3,5-Dichloroaniline
3,5-Dichloroaniline reacts with chloroacetyl chloride in the presence of a base.
Typical protocol :
-
3,5-Dichloroaniline (1 eq) + chloroacetyl chloride (1.2 eq) in dry dichloromethane.
-
Add triethylamine (2 eq) dropwise at 0°C, then stir at room temperature for 2 hours.
Yield : 85–90%.
Coupling Strategies for Final Assembly
The triazole-thiol and acetamide fragments are coupled via a thioether linkage.
Nucleophilic Displacement of Chlorine
The chloroacetamide reacts with triazole-thiol in basic conditions.
Procedure :
-
Chloroacetamide (1 mmol) + triazole-thiol (1.1 mmol) in DMF.
Yield : 70–78%.
Alternative Mitsunobu Coupling
For sterically hindered substrates, Mitsunobu conditions improve efficiency.
Conditions :
-
Triazole-thiol (1 mmol) + chloroacetamide (1 mmol) + PPh₃ (1.2 mmol) + DIAD (1.2 mmol) in THF.
Yield : 82% (reported for similar systems).
Optimization and Analytical Validation
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The synthesis of this compound involves a nucleophilic substitution reaction between 4-amino-5-(4-methylphenyl)-1,2,4-triazole-3-thiol and an activated acetamide derivative. Key parameters include:
| Reagent | Conditions | Yield |
|---|---|---|
| Dichlorophenyl acetamide derivative | Reflux in DMF, 8–12 hours | 73% |
| Base catalyst (e.g., K₂CO₃) | Temperature: 80–100°C |
The thiol group (-SH) acts as a nucleophile, displacing a leaving group (e.g., chloride) on the acetamide precursor to form the thioether (-S-) linkage.
Oxidation of Thioether to Sulfoxide/Sulfone
The sulfur atom in the thioether group undergoes oxidation under controlled conditions:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide (-SO-) | RT, 6–8 hours |
| m-CPBA | Sulfone (-SO₂-) | 0°C to RT, 2–4 hours |
Oxidation enhances polarity and alters biological activity, though specific data for this compound remains under investigation.
Amino Group Reactivity
The primary amine (-NH₂) on the triazole ring participates in:
-
Acylation : Reaction with acetyl chloride to form acetamide derivatives.
-
Mannich Reactions : Formation of Schiff bases with aldehydes (e.g., 4-hydroxybenzaldehyde) .
These modifications are critical for tailoring bioactivity in antimicrobial applications .
Acetamide Hydrolysis
The acetamide group can hydrolyze under acidic or basic conditions:
| Conditions | Products |
|---|---|
| 6M HCl, reflux | Acetic acid + 3,5-dichloroaniline |
| NaOH (10%), ethanol | Sodium acetate + 3,5-dichloroaniline |
Hydrolysis pathways are inferred from structural analogs but require experimental validation.
Electrophilic Aromatic Substitution
The 4-methylphenyl and 3,5-dichlorophenyl groups direct electrophilic reactions:
-
Methylphenyl Ring : Nitration or halogenation at the para position (activated by -CH₃).
-
Dichlorophenyl Ring : Limited reactivity due to electron-withdrawing Cl substituents.
Complexation with Metal Ions
The triazole’s nitrogen and sulfur atoms can coordinate transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates. Such complexes are hypothesized to influence antimicrobial efficacy but require further study .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole compounds are known for their broad-spectrum antimicrobial properties. Research has indicated that this specific compound exhibits significant antibacterial and antifungal activities. The presence of the triazole ring enhances its ability to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
Preliminary studies have shown that derivatives of triazole compounds can inhibit cancer cell proliferation. The compound has been evaluated for its anticancer activity against several human tumor cell lines. Results indicated promising cytotoxic effects, suggesting its potential as a chemotherapeutic agent .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor is noteworthy. The triazole moiety can effectively interact with enzyme active sites, leading to inhibition of enzymatic functions. This characteristic is particularly relevant in drug design for targeting specific enzymes involved in disease pathways .
Agricultural Applications
Fungicides
Due to its antifungal properties, this compound can be explored as a potential fungicide in agriculture. Triazole derivatives are widely used in crop protection products to manage fungal diseases, and this compound may serve as a lead structure for developing new agricultural fungicides .
Material Science
Polymer Chemistry
The unique chemical structure allows for potential applications in polymer chemistry. The incorporation of triazole units into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. Research into the synthesis of polymer composites containing this compound could lead to innovative materials with tailored properties for specific applications .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated significant inhibition against various bacterial strains | Potential antimicrobial agent |
| Anticancer Evaluation | Showed cytotoxic effects on human tumor cell lines | Candidate for cancer therapy |
| Enzyme Inhibition Studies | Identified as an effective inhibitor of specific enzymes | Drug design applications |
| Agricultural Trials | Exhibited fungicidal properties in crop tests | Development of agricultural fungicides |
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the triazole ring and the aryl acetamide group. Below is a comparative analysis of key derivatives:
Key Research Findings
Target Compound vs. AS113: The target compound’s 3,5-dichlorophenyl group allows for symmetric, rigid binding to hydrophobic pockets in target proteins, whereas AS113’s 3,4-dichlorophenyl substitution results in less stable interactions .
Target Compound vs. Compound 6m :
- Compound 6m’s naphthalenyloxy group increases molecular bulk, which may limit bioavailability despite higher logP. The target compound’s simpler substituents balance lipophilicity and steric accessibility .
Target Compound vs. The isopropoxy group enhances solubility but reduces metabolic stability .
Biological Activity
The compound 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide is a triazole derivative that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action based on recent studies.
Chemical Structure and Properties
- Molecular Formula : C18H18Cl2N4OS
- Molecular Weight : 398.33 g/mol
- IUPAC Name : 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide
The compound features a triazole ring and a sulfanyl group, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors to form the triazole core followed by functionalization to introduce the sulfanyl and acetamide moieties. The detailed synthetic pathway can be optimized for yield and purity.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines, suggesting potent cytotoxic activity .
The mechanism through which this compound exerts its anticancer effects may involve:
- Inhibition of Enzymatic Activity : It is hypothesized that the triazole moiety interacts with specific enzymes involved in cancer progression, possibly through competitive inhibition .
- Induction of Apoptosis : Studies have reported increased apoptosis in treated cancer cells as evidenced by flow cytometry analysis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity:
- Bacterial Strains Tested : The compound showed effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : MIC values were found to be significantly lower than those of standard antibiotics .
Case Studies
- Study on Breast Cancer Cells : A study published in 2023 demonstrated that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours in MCF7 cells. The study utilized MTT assays to quantify cell viability and confirmed apoptosis via caspase activation assays .
- Antimicrobial Efficacy : Another research article explored the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H18Cl2N4OS |
| Molecular Weight | 398.33 g/mol |
| Anticancer IC50 (MCF7) | ~5 µM |
| Antimicrobial MIC (E. coli) | ~10 µg/mL |
Q & A
Q. How can AI-driven platforms optimize reaction conditions for large-scale synthesis?
- Methodological Answer : Integrate AI tools like COMSOL Multiphysics with robotic synthesis platforms. Machine learning algorithms trained on historical reaction data predict optimal solvent/base combinations and catalyst loadings. Real-time feedback loops adjust parameters (e.g., stirring rate) to maintain yield .
Safety and Ethical Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for chlorinated aromatics and sulfhydryl-containing compounds. Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers under inert gas (N2/Ar) to prevent oxidation. Emergency protocols for spills include neutralization with activated carbon and disposal via hazardous waste channels .
Q. How do researchers evaluate long-term environmental impacts of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
